

# Application Notes and Protocols for LWY713 in MV4-11 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader, **LWY713**, in preclinical MV4-11 xenograft models of acute myeloid leukemia (AML). The protocols outlined below are based on established methodologies for similar compounds and findings from the primary literature on **LWY713**.

# **Introduction to LWY713**

**LWY713** is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of FLT3, a validated therapeutic target in AML.[1][2] The MV4-11 cell line, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, is a well-established and aggressive model for studying FLT3-driven AML.[3] **LWY713** has demonstrated potent in vivo antitumor activity in MV4-11 xenograft models by promoting the degradation of FLT3, thereby inhibiting downstream signaling pathways, suppressing cell proliferation, and inducing apoptosis.[1][2]

## **Mechanism of Action**

**LWY713** is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. The degradation of FLT3 effectively







abrogates its downstream signaling through pathways such as STAT5 and ERK, leading to cell cycle arrest in the G0/G1 phase and apoptosis in FLT3-dependent AML cells.[1][2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Application Notes and Protocols for LWY713 in MV4-11 Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379227#how-to-use-lwy713-in-mv4-11-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com